1-(2,4-Dichlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
説明
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2S/c1-14-4-7-16(8-5-14)27(25,26)24-12-11-23-10-2-3-19(23)20(24)17-9-6-15(21)13-18(17)22/h2-10,13,20H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHQPFYNRVLUKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through the reaction of acyl (bromo)acetylenes with a pyrrole derivative in the presence of a base such as cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO).
Addition of Propargylamine: The next step involves the addition of propargylamine to the acetylenes obtained from the first step, resulting in the formation of N-propargylenaminones.
Intramolecular Cyclization: The final step is an intramolecular cyclization reaction, which is also catalyzed by cesium carbonate in DMSO, leading to the formation of the pyrrolo[1,2-a]pyrazine core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(2,4-Dichlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Antiviral Properties
Recent studies have identified derivatives of tetrahydropyrazolo[1,5-a]pyrazine compounds as promising candidates for antiviral therapies. The compound's structure allows it to act as a covalent cysteine protease inhibitor, which is crucial in the treatment of viral infections such as hepatitis B virus (HBV) and alphaviruses. The synthesis of these derivatives has shown that modifications can enhance their pharmacokinetic properties and efficacy against viral targets .
Anticonvulsant Activity
Research has indicated that tetrahydropyrrolo[1,2-a]pyrazine derivatives exhibit anticonvulsant activity. In particular, studies involving maximal electroshock seizure (MES) models have demonstrated that these compounds can effectively reduce seizure activity, suggesting their potential use in epilepsy treatment .
Synthesis of Novel Compounds
The compound serves as a versatile building block in organic synthesis. Its unique structural features facilitate the development of new chemical entities through various reactions, including cyclization and functionalization processes. For instance, the synthesis of dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones from 1-(2,4-Dichlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has been explored as a method to obtain prodrugs with improved bioavailability and stability .
Case Studies
作用機序
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects .
類似化合物との比較
Similar Compounds
Piperazine Derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole contain piperazine moieties and share some structural similarities with 1-(2,4-Dichlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine.
Pyrrolopyrazine Derivatives:
Uniqueness
This compound is unique due to the presence of both the 2,4-dichlorophenyl and tosyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for research and development in various fields.
生物活性
1-(2,4-Dichlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydropyrrolo[1,2-a]pyrazine core with dichlorophenyl and tosyl substituents. Its molecular formula is C15H15Cl2N3O2S. The presence of the dichlorophenyl group is significant for its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of pyrrolo[1,2-a]pyrazines have shown activity against various bacterial strains. Although specific data on the antimicrobial efficacy of this compound is limited, its structural analogs suggest potential effectiveness against pathogens.
Neuroprotective Effects
A study on related compounds has demonstrated neuroprotective effects through the inhibition of inflammatory pathways in neurodegenerative diseases such as Parkinson's disease (PD). Specifically, derivatives that inhibit microglial activation and pro-inflammatory cytokine release have been highlighted. The mechanisms involve the modulation of nuclear factor-kappa B (NF-κB) signaling pathways and reduction in nitric oxide production in activated microglia .
Cytotoxicity and Anticancer Potential
Preliminary investigations into the cytotoxicity of structurally similar compounds suggest potential anticancer activity. For instance, some derivatives have been tested against various cancer cell lines with promising results. The ability to induce apoptosis or inhibit cell proliferation may be relevant for this compound.
Study 1: Neuroinflammation Model
In a model of neuroinflammation induced by lipopolysaccharide (LPS), compounds similar to this compound demonstrated significant reductions in pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This suggests a protective role against neuroinflammatory conditions .
Study 2: Antimicrobial Testing
A comparative study on the antimicrobial activity of pyrrolo[1,2-a]pyrazine derivatives indicated that those with electron-withdrawing groups exhibited enhanced efficacy against Gram-positive bacteria. While direct studies on the target compound are needed, these findings highlight a potential pathway for exploration in antimicrobial applications.
Research Findings Summary
Q & A
Q. Basic
- Single-crystal X-ray diffraction : Provides unambiguous confirmation of stereochemistry and ring conformation .
- NMR spectroscopy : H and C NMR identify substituent integration (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm) and coupling patterns .
- High-resolution mass spectrometry (HRMS) : Verifies molecular formula (e.g., CHClNOS) .
What strategies exist for functionalizing the core structure to enhance bioactivity?
Q. Advanced
- Amide coupling : React carboxylic acid derivatives (e.g., 1-oxo-8-carboxylic acids) with amines using HATU/DIPEA to introduce bioactive groups (31–78% yields) .
- Electrophilic substitution : Bromination at the pyrrole ring’s α-position enhances antimicrobial activity .
- Solubility optimization : Introducing polar groups (e.g., hydroxyls via tert-butyl carbamate hydrolysis) improves pharmacokinetics .
How can conflicting results in biological activity studies be analyzed?
Q. Advanced
- Dose-response curves : Compare IC values across assays to identify potency discrepancies .
- Off-target profiling : Use kinase or protease panels to rule out nonspecific interactions .
- Structural analogs : Test derivatives (e.g., thiophen-2-yl vs. imidazole substituents) to isolate structure-activity relationships (SAR) .
What is the role of the dichlorophenyl and tosyl groups in pharmacological activity?
Q. Advanced
- Dichlorophenyl moiety : Enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .
- Tosyl group : Acts as a leaving group in nucleophilic substitution or stabilizes intermediates via resonance during cyclization . Both groups contribute to protease inhibition by occupying hydrophobic pockets in enzyme active sites .
How are structure-property relationships studied for optical applications?
Q. Advanced
- Fluorescence spectroscopy : Evaluate emission spectra (e.g., deep blue fluorescence at 450 nm) in aggregated vs. solution states .
- Electron-withdrawing substituents : Nitro or cyano groups redshift emission, while electron-donating groups (e.g., methoxy) enhance quantum yield .
- Crystallography : Correlate π-stacking arrangements with solid-state luminescence efficiency .
What are key considerations in designing a multi-step synthesis?
Q. Basic
- Intermediate stability : Protect labile groups (e.g., amines via Boc protection) .
- Purification : Use silica gel chromatography or recrystallization between steps to isolate enantiomers or regioisomers .
- Yield optimization : Adjust stoichiometry (e.g., 2.5 equiv of alkyne in domino reactions) .
What mechanistic insights exist for catalytic asymmetric hydrogenation?
Q. Advanced
- Iridium catalysis : Proceeds via a monohydride pathway , where H heterolytically cleaves on the Ir center, transferring hydride to the pyrazinium substrate’s C=N bond .
- Steric effects : Bulky ligands favor axial chirality transfer, reducing side reactions .
- Kinetic resolution : Competing pathways for (R) vs. (S) enantiomers are minimized by chiral induction .
How are synthetic byproducts or degradation products characterized?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
